molecular formula C35H60N12O6 B1220340 Argiopinin II CAS No. 117233-42-8

Argiopinin II

Cat. No.: B1220340
CAS No.: 117233-42-8
M. Wt: 744.9 g/mol
InChI Key: FYFIQPOMCZFNLW-UHFFFAOYSA-N
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Description

Argiopinin II is a compound that belongs to the class of natural toxins found in spider venoms . It has a molecular formula of C35H60N12O6 and a molecular weight of 744.9277 .

Scientific Research Applications

Structural Analysis and Interaction

  • Hybrid Structural Analysis of Arpin : Arpin, a regulator of actin polymerization, possesses an acidic tail similar to Argiopinin II's motif. This tail competes with nucleation-promoting factors for binding to the Arp2/3 complex, mitigating activation and tethering at actin branching sites. The structure of Arpin, particularly its acidic tail, offers insights into similar peptides like this compound (Fetics et al., 2015).

Cellular Mechanisms and Therapeutic Potential

  • Gene Expression and Knockdown Tools : A lentiviral vector-based conditional gene expression system has been developed for drug-controllable expression of transgenes or small inhibitory hairpin RNAs. This system could potentially be used for research involving this compound to study its effects on gene expression in various cell types (Szulc et al., 2006).

Neurophysiological Research

  • Blockade of Ionic Currents in Neurons : Research on compounds from spider venom, including argiopine, argiopinines, and pseudoargiopinines, which selectively block ionic currents in rat hippocampal neurons, could parallel the potential neurophysiological applications of this compound. These toxins interact primarily with agonist-activated ionic channels, which might be similar to the action of this compound in neuronal systems (Kiskin et al., 2005).

Properties

IUPAC Name

N-[5-[[2-amino-6-[3-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]propyl-methylamino]hexanoyl]amino]pentyl]-2-[[2-(4-hydroxy-1H-indol-3-yl)acetyl]amino]butanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H60N12O6/c1-47(19-9-17-42-33(52)25(37)11-8-16-44-35(39)40)18-6-3-10-24(36)32(51)41-14-4-2-5-15-43-34(53)27(21-29(38)49)46-30(50)20-23-22-45-26-12-7-13-28(48)31(23)26/h7,12-13,22,24-25,27,45,48H,2-6,8-11,14-21,36-37H2,1H3,(H2,38,49)(H,41,51)(H,42,52)(H,43,53)(H,46,50)(H4,39,40,44)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYFIQPOMCZFNLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCCC(C(=O)NCCCCCNC(=O)C(CC(=O)N)NC(=O)CC1=CNC2=C1C(=CC=C2)O)N)CCCNC(=O)C(CCCN=C(N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H60N12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30922347
Record name 2-{[1-Hydroxy-2-(4-hydroxy-1H-indol-3-yl)ethylidene]amino}-N~1~-(8,19,24-triamino-7,18-dihydroxy-24-imino-13-methyl-6,13,17,23-tetraazatetracosa-6,17-dien-1-yl)butanediimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30922347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

744.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117233-42-8
Record name Argiopinin II
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117233428
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-{[1-Hydroxy-2-(4-hydroxy-1H-indol-3-yl)ethylidene]amino}-N~1~-(8,19,24-triamino-7,18-dihydroxy-24-imino-13-methyl-6,13,17,23-tetraazatetracosa-6,17-dien-1-yl)butanediimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30922347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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